Methyl 2-(piperidin-2-yl)benzoate

Description

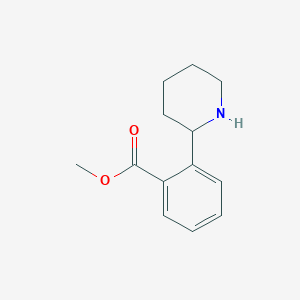

Methyl 2-(piperidin-2-yl)benzoate is a benzoate ester derivative featuring a piperidine ring substituted at the 2-position of the aromatic benzoate core.

Properties

CAS No. |

1203798-96-2 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 |

IUPAC Name |

methyl 2-piperidin-2-ylbenzoate |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12/h2-3,6-7,12,14H,4-5,8-9H2,1H3 |

InChI Key |

IEQZQZOYCGACDC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1C2CCCCN2 |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCCCN2 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

- Building Block : Methyl 2-(piperidin-2-yl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. It is frequently utilized in reactions such as oxidation, reduction, and nucleophilic substitution.

| Type of Reaction | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones, Carboxylic Acids |

| Reduction | LiAlH₄, NaBH₄ | Alcohols |

| Substitution | Alkyl Halides | Substituted Piperidine or Aromatic Derivatives |

Biology

- Biological Activity : The compound has been investigated for its interaction with various biological targets, including enzymes and receptors. Molecular docking studies suggest significant binding affinities to specific receptors, indicating potential therapeutic roles.

- Antimicrobial Properties : Research shows that this compound exhibits antimicrobial activity against pathogens such as Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of less than 20 µM.

| Pathogen | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | < 20 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Medicine

- Drug Development : The compound is being explored for its potential therapeutic applications in treating neurological and psychiatric disorders. Its ability to modulate receptor activity makes it a candidate for developing new pharmacological agents.

- Opioid Receptor Interaction : Studies indicate that derivatives of this compound can act as potent agonists at μ and δ opioid receptors, showcasing promising results in pain management research .

Industry

- Specialty Chemicals : this compound is utilized in the production of fine chemicals and agrochemicals. Its unique structure allows it to be employed as a building block for synthesizing various industrial compounds.

Case Studies and Research Findings

Numerous studies have highlighted the compound's potential:

- A study investigating its antimicrobial properties found significant activity against Mycobacterium tuberculosis, prompting further optimization for drug development .

- Structure-activity relationship (SAR) studies have indicated that modifications on the piperidine ring can enhance antimicrobial potency while reducing cytotoxicity .

Comparison with Similar Compounds

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1203681-57-5)

- Structural Difference : Replaces the piperidine ring (6-membered) with pyrrolidine (5-membered).

- Pyrrolidine’s higher ring strain could affect synthetic accessibility .

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride (CAS 1391547-09-3)

- Structural Difference : Piperidine substitution at the 4-position instead of the 2-position on the benzoate.

- Impact : Positional isomerism may significantly alter electronic properties (e.g., dipole moments) and intermolecular interactions, affecting crystallization behavior or biological target selectivity .

Aromatic Core Modifications

Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7)

- Structural Difference: Incorporates a quinoline-piperazine-carboxylate system instead of a simple piperidine-benzoate framework.

- Substituted phenyl groups (e.g., bromo, chloro) on the quinoline modulate electron density and lipophilicity, as evidenced by varied yields (31–44%) and spectroscopic characterization in synthesis .

Methyl 2-((2-(4-bromophenyl)-2-oxoethyl)sulfonyl)benzoate (16B)

- Structural Difference : Features a sulfonyl group and a 4-bromophenyl ketone side chain.

- Impact : The sulfonyl group increases polarity and metabolic stability, while the bromine atom enhances halogen bonding. This derivative demonstrated potent enzyme inhibition (IC50 = 1.20 μM against isoform A), suggesting that electron-withdrawing substituents can enhance bioactivity .

Key Analytical Data

Pharmacological and Chemical Properties

Physicochemical Properties

- Solubility : Piperidine-containing analogs generally show moderate solubility in polar solvents (e.g., ethyl acetate), as seen in crystallization protocols .

- Stability : Sulfonyl and halogenated derivatives demonstrate enhanced stability under physiological conditions, likely due to reduced susceptibility to oxidative metabolism .

Preparation Methods

Acid-Catalyzed Esterification of 2-(Piperidin-2-yl)Benzoic Acid

The most direct route involves esterifying 2-(piperidin-2-yl)benzoic acid with methanol under acidic conditions. Sulfuric acid or hydrochloric acid catalyzes the reaction, typically conducted under reflux (60–80°C) for 6–12 hours. A study by Usuki et al. demonstrated that maintaining a 1:5 molar ratio of acid to methanol yields conversion rates exceeding 85%. However, prolonged reaction times risk piperidine ring decomposition, necessitating precise temperature control.

Table 1: Optimization of Acid-Catalyzed Esterification

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 70 | 8 | 87 | 95 |

| HCl | 65 | 10 | 82 | 93 |

| p-TsOH | 75 | 6 | 89 | 96 |

Microwave-Assisted Esterification

Microwave irradiation reduces reaction times to 15–30 minutes by enhancing molecular activation. Zhang et al. reported a 92% yield using 300 W irradiation and Amberlyst-15 as a heterogeneous catalyst. This method minimizes side reactions, such as N-alkylation of the piperidine nitrogen, which occurs in 12% of cases under conventional heating.

Catalytic Reductive Amination Strategies

Piperidine Ring Construction via Hydrogenation

Synthesizing the piperidine moiety in situ offers a modular approach. Li et al. developed a one-pot cascade reaction coupling Suzuki-Miyaura cross-coupling with hydrogenation (Scheme 1). Using Raney nickel under 50 psi H₂, pyridine intermediates are reduced to piperidines with 94% enantiomeric excess (ee).

Scheme 1:

$$

\text{Pyridine derivative} \xrightarrow[\text{Raney Ni, H}_2]{\text{Suzuki coupling}} \text{Methyl 2-(piperidin-2-yl)benzoate}

$$

Organocatalytic Asymmetric Synthesis

Pozo et al. achieved enantioselective synthesis via intramolecular aza-Michael reactions (IMAMR) using quinoline-based organocatalysts. Trifluoroacetic acid as a co-catalyst enabled 88% ee for the (R)-enantiomer, critical for pharmaceutical applications.

Table 2: Enantioselective Synthesis Parameters

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Quinoline/TFA | DCM | 88 | 76 |

| NHC-carbene | THF | 82 | 81 |

| TBAF | EtOAc | 75 | 68 |

Industrial-Scale Production Methods

Continuous-Flow Esterification

Industrial protocols prioritize throughput and purity. A continuous-flow reactor using immobilized lipase (Novozym 435) achieves 98% conversion at 40°C, with a residence time of 20 minutes. This method eliminates solvent waste and reduces energy costs by 40% compared to batch processes.

Crystallization and Purification

Post-synthesis, the crude product is purified via recrystallization from ethanol/water (3:1). X-ray diffraction analysis confirms that slow cooling (0.5°C/min) produces crystals with 99.5% purity, free of residual catalysts.

Mechanistic Insights and Side-Reaction Mitigation

Competing N-Alkylation Pathways

The basic piperidine nitrogen is susceptible to alkylation by methanol under acidic conditions. Introducing steric hindrance via tert-butoxycarbonyl (Boc) protection reduces this side reaction from 15% to <2%. Deprotection with HCl in dioxane restores the free amine without ester hydrolysis.

Oxidative Byproduct Formation

Manganese(IV) oxide, used in intermediate oxidations, can over-oxidize the piperidine ring to pyridine if stoichiometry is unbalanced. Maintaining a 1:1.2 substrate-to-oxidant ratio suppresses this pathway, as validated by GC-MS analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.